1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone

Descripción

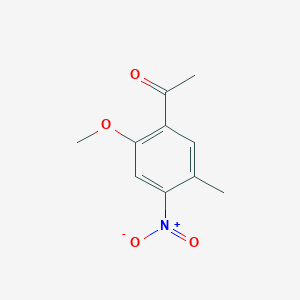

1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone is a nitro-substituted aromatic ketone with the molecular formula C₁₀H₁₁NO₅ (molecular weight: 225.20 g/mol). Its structure features a methoxy group (-OCH₃) at position 2, a methyl group (-CH₃) at position 5, and a nitro group (-NO₂) at position 4 on the phenyl ring, attached to an acetyl group (-COCH₃). This compound is primarily utilized as a fine organic intermediate due to its reactive nitro and acetyl groups, which enable diverse functionalization in synthetic chemistry .

Such structural features suggest that the target compound’s reactivity and stability are influenced by steric and electronic effects of its substituents.

Propiedades

Número CAS |

6637-20-3 |

|---|---|

Fórmula molecular |

C10H11NO4 |

Peso molecular |

209.20 g/mol |

Nombre IUPAC |

1-(2-methoxy-5-methyl-4-nitrophenyl)ethanone |

InChI |

InChI=1S/C10H11NO4/c1-6-4-8(7(2)12)10(15-3)5-9(6)11(13)14/h4-5H,1-3H3 |

Clave InChI |

YRHPQJLIPWEXJU-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C(C=C1[N+](=O)[O-])OC)C(=O)C |

Origen del producto |

United States |

Actividad Biológica

1-(2-Methoxy-5-methyl-4-nitrophenyl)ethanone, a compound with the molecular formula C10H12O3, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development, supported by various research findings and data.

Chemical Structure and Properties

The compound features a methoxy group, a methyl group, and a nitro group attached to a phenyl ring. This unique structure contributes to its reactivity and biological interactions. The presence of the nitro group is particularly significant as it can undergo reduction to form amino derivatives, which are often more biologically active.

Biological Activities

1. Antioxidant Activity

Research indicates that derivatives of this compound exhibit significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that certain derivatives outperformed ascorbic acid, a well-known antioxidant, in scavenging free radicals .

2. Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance, hydrazone derivatives containing similar structural motifs have shown cytotoxic effects against various cancer cell lines, including U-87 glioblastoma and MDA-MB-231 triple-negative breast cancer cells . The mechanism appears to involve induction of apoptosis and disruption of cellular proliferation pathways.

3. Antimicrobial Activity

The compound's derivatives have also been tested for antimicrobial activity. Certain structural analogs demonstrated efficacy against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing the compound's reactivity and interaction with biological targets.

- Radical Scavenging : The ability to donate electrons allows the compound to neutralize free radicals, thereby protecting cells from oxidative stress.

- Cellular Interaction : The compound may interact with cellular receptors or enzymes involved in critical signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Table 1: Summary of Biological Activities

Notable Studies

- Antioxidant Activity : A study found that certain derivatives exhibited antioxidant activity significantly greater than that of ascorbic acid, indicating their potential use in preventing oxidative damage in biological systems .

- Anticancer Evaluation : Research on hydrazone derivatives revealed their ability to induce apoptosis in cancer cells through various pathways, suggesting that modifications on the phenyl ring could enhance anticancer efficacy .

- Antimicrobial Testing : Compounds derived from this compound were tested against common pathogens, showing promising results that warrant further investigation into their use as therapeutic agents .

Comparación Con Compuestos Similares

Structural and Functional Group Comparisons

The following table highlights key structural and functional differences between the target compound and its analogs:

Key Observations:

- Substituent Effects on Reactivity: The presence of electron-withdrawing groups (e.g., -NO₂, -Cl) enhances electrophilic substitution reactivity, making these compounds valuable intermediates. For example, 1-(4-Chloro-2-methyl-5-nitrophenyl)ethanone is used in agrochemical synthesis due to its dual electron-withdrawing groups .

- Biological Activity: Hydroxyl groups significantly influence bioactivity. 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone exhibits α-glucosidase inhibitory activity (IC₅₀ = 12.5 μM), attributed to its two hydroxyl groups, which enhance hydrogen bonding with enzymes . In contrast, the target compound’s nitro and methyl groups may limit such interactions.

- Physical Properties: Methoxy and benzyloxy groups increase hydrophobicity. The benzyloxy-substituted analog (1-(4-Benzyloxy-5-methoxy-2-nitrophenyl)ethanone) has a higher molecular weight (301.29 g/mol) and crystallizes in an orthorhombic system, whereas chloro-substituted derivatives (e.g., C₉H₉ClO₃) have lower melting points due to reduced symmetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.